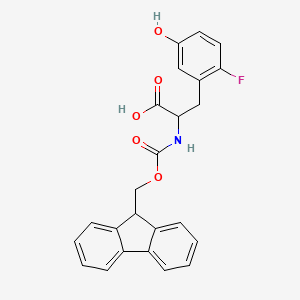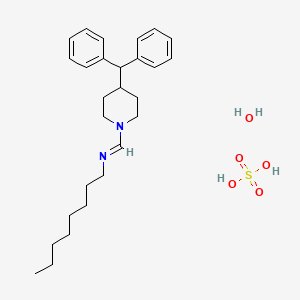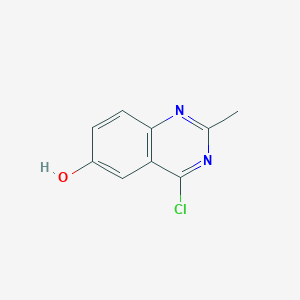![molecular formula C22H24O8 B12301330 (7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)
(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lophotoxin is a neuromuscular toxin isolated from several Pacific gorgonians of the genus Lophogorgia . It belongs to the cembrene class of diterpenoid molecules and contains unique functional groups such as furanoaldehyde and alpha, beta-epoxy-gamma-lactone . This compound is known for its potent inhibitory effects on nicotinic acetylcholine receptors, leading to neuromuscular paralysis .
Preparation Methods
Lophotoxin can be synthesized through various routes. One method involves the treatment of furanoaldehyde with manganese dioxide and sodium cyanide in methanol to convert it to the corresponding methyl ester . This compound can then be deoxygenated with chromous chloride in a mixture of acetone and acetic acid to yield an unsaturated lactone . Catalytic hydrogenation of this lactone with palladium and ethyl acetate produces the final product
Chemical Reactions Analysis
Lophotoxin undergoes several types of chemical reactions, including:
Oxidation: The furanoaldehyde group can be oxidized to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the epoxide and lactone functional groups.
Common reagents used in these reactions include manganese dioxide, sodium cyanide, chromous chloride, and sodium borohydride . Major products formed from these reactions include methyl esters, unsaturated lactones, and primary alcohols .
Scientific Research Applications
Lophotoxin has several scientific research applications:
Mechanism of Action
Lophotoxin exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors . It binds covalently to a specific amino acid (tyrosine) in the alpha-subunit of the receptor, leading to neuromuscular paralysis . This inhibition requires intact cells, as lophotoxin freely permeates cell membranes to reach its target . The compound’s unique structure allows it to form covalent bonds with the receptor through mechanisms such as Michael addition or Schiff base formation .
Comparison with Similar Compounds
. Similar compounds include:
Bipinnatin B: Another diterpene lactone that inhibits nicotinic acetylcholine receptors.
Pukalide: Shares structural similarities with lophotoxin and undergoes similar chemical reactions.
Micromelin and Linderane: Terrestrial natural products with similar functional groups.
Lophotoxin is unique due to its specific functional groups and its potent, irreversible inhibition of nicotinic acetylcholine receptors . This makes it a valuable tool for studying receptor function and developing new therapeutic agents.
Properties
Molecular Formula |
C22H24O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate |
InChI |
InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3 |
InChI Key |
KGRIGHVGXOOCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)

![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)

![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)



![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
